Propargyl-PEG5-Br: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG5-Br: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and core methodologies involving the heterobifunctional linker, Propargyl-PEG5-Br. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Propargyl-PEG5-Br is a polyethylene glycol (PEG)-based linker molecule that plays a crucial role in modern bioconjugation and drug development. Its structure incorporates a terminal propargyl group, which contains a reactive alkyne, and a terminal bromide. This bifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities, making it a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG chain, consisting of five ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Core Chemical Properties
The fundamental chemical and physical properties of Propargyl-PEG5-Br are summarized below, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₃BrO₅ | [1] |
| Molecular Weight | 339.23 g/mol | [1] |
| CAS Number | 1287660-83-6 | [1] |
| Appearance | To be determined (often a liquid or oil) | [1] |
| Purity | >98% | [1] |
| IUPAC Name | 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
| SMILES | C#CCOCCOCCOCCOCCOCCBr | |
| InChI Key | LHPVARBMQIBDST-UHFFFAOYSA-N |
Solubility and Stability
| Solvent | Anticipated Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
Stability: Propargyl-PEG5-Br is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. Stock solutions, particularly in anhydrous solvents, should be stored under these conditions to prevent degradation.
Experimental Applications and Protocols
The primary utility of Propargyl-PEG5-Br lies in its ability to act as a heterobifunctional linker, enabling the connection of two different molecules through distinct chemical reactions. The propargyl group is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The terminal bromide serves as a reactive site for nucleophilic substitution, allowing for the attachment of various nucleophiles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation, forming a stable triazole linkage between an alkyne (from the propargyl group of Propargyl-PEG5-Br) and an azide-functionalized molecule. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.
Experimental Workflow for CuAAC:
Detailed Protocol for a General CuAAC Reaction:
This protocol is a general guideline and may require optimization for specific applications.
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Preparation of Stock Solutions:
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Dissolve the propargyl-PEGylated molecule and the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
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Prepare a stock solution of a copper(I) source, typically by dissolving copper(II) sulfate (CuSO₄) in water.
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Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This should be made fresh before use.
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Prepare a stock solution of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
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Reaction Setup:
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In a reaction vessel, combine the propargyl-PEGylated molecule and the azide-containing molecule.
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Add the THPTA ligand to the reaction mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Purification:
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Once the reaction is complete, the desired conjugate can be purified from excess reagents and byproducts using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.
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Application in Antibody-Drug Conjugate (ADC) Synthesis
Propargyl-PEG5-Br is a valuable linker for the synthesis of ADCs, which are targeted therapies that deliver potent cytotoxic drugs to cancer cells. The linker connects the antibody to the drug payload, and its properties can significantly impact the ADC's efficacy and safety. The PEG component of Propargyl-PEG5-Br can enhance the hydrophilicity of the ADC, which may reduce aggregation and improve its pharmacokinetic profile.
Experimental Workflow for ADC Synthesis:
Detailed Protocol for ADC Synthesis (General):
This protocol outlines a general strategy for ADC synthesis and requires optimization for specific antibodies and drug payloads.
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Antibody Modification:
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The terminal bromide of Propargyl-PEG5-Br can be reacted with a nucleophilic residue on the antibody, such as a cysteine thiol or a lysine amine, to form a stable covalent bond. This step introduces the propargyl group onto the antibody surface.
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The reaction conditions (e.g., pH, temperature, and stoichiometry) must be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
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Drug Conjugation:
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An azide-modified cytotoxic drug is then conjugated to the propargyl-functionalized antibody via a CuAAC reaction, as described in the previous section.
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Purification and Characterization:
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The resulting ADC is purified to remove any unreacted components and aggregates.
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The purified ADC is then characterized to determine its DAR, purity, and in vitro and in vivo activity.
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Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Propargyl-PEG5-Br can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway of PROTAC Action:
Detailed Protocol for PROTAC Synthesis (General):
The synthesis of a PROTAC using Propargyl-PEG5-Br typically involves a modular approach.
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Synthesis of Precursors:
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Synthesize or obtain the target protein-binding ligand and the E3 ligase-binding ligand with appropriate functional groups for conjugation. For example, one ligand could have a nucleophilic group to react with the bromide of Propargyl-PEG5-Br, and the other could have an azide group for the CuAAC reaction.
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Stepwise Conjugation:
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In the first step, Propargyl-PEG5-Br is reacted with one of the ligands.
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The resulting intermediate is then purified and reacted with the second ligand via the remaining functional group (either through nucleophilic substitution or CuAAC).
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Purification and Characterization:
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The final PROTAC molecule is purified using techniques such as HPLC.
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The structure and purity of the PROTAC are confirmed by methods like NMR and mass spectrometry.
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The biological activity of the PROTAC is then evaluated in cell-based assays to measure its ability to degrade the target protein.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Propargyl-PEG5-Br is not widely available, the safety precautions for similar propargyl bromide and PEGylated compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive overview of the chemical properties and applications of Propargyl-PEG5-Br. Its versatility as a heterobifunctional linker makes it a valuable tool for researchers and scientists in the fields of bioconjugation, drug delivery, and targeted protein degradation. The provided protocols and workflows serve as a foundation for the design and execution of experiments utilizing this important molecule.
